BenchChemオンラインストアへようこそ!

2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole)

Topoisomerase I inhibition Anticancer Positional isomerism

2-(Trifluoromethyl)-5,2'-bis(1H-benzimidazole) (molecular formula C15H9F3N4, MW 302.26) is a head-to-tail linked bis-benzimidazole derivative belonging to the 2,5'-bibenzimidazole pharmacophore class. The compound features a trifluoromethyl (-CF3) substituent at the 2-position of one benzimidazole ring, with the two benzimidazole units connected via a single bond between position 5 of the CF3-bearing ring and position 2' of the unsubstituted ring.

Molecular Formula C15H9F3N4
Molecular Weight 302.25 g/mol
Cat. No. B13375935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole)
Molecular FormulaC15H9F3N4
Molecular Weight302.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F
InChIInChI=1S/C15H9F3N4/c16-15(17,18)14-21-11-6-5-8(7-12(11)22-14)13-19-9-3-1-2-4-10(9)20-13/h1-7H,(H,19,20)(H,21,22)
InChIKeyMZOGOJITQNNAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-5,2'-bis(1H-benzimidazole): Core Scaffold Identity and Procurement-Relevant Structural Features


2-(Trifluoromethyl)-5,2'-bis(1H-benzimidazole) (molecular formula C15H9F3N4, MW 302.26) is a head-to-tail linked bis-benzimidazole derivative belonging to the 2,5'-bibenzimidazole pharmacophore class [1]. The compound features a trifluoromethyl (-CF3) substituent at the 2-position of one benzimidazole ring, with the two benzimidazole units connected via a single bond between position 5 of the CF3-bearing ring and position 2' of the unsubstituted ring. This 5,2'-linkage topology distinguishes it from the positional isomer 6-(1H-benzimidazol-2-yl)-2-(trifluoromethyl)-1H-benzimidazole (6,2'-linked; same molecular formula and MW) . The 2,5'-bibenzimidazole scaffold is an established pharmacophore for topoisomerase I (Top1) poisoning and anticancer activity, with defined structure-activity relationships requiring the 5-substituted benzimidazole orientation for optimal target engagement [1]. The electron-withdrawing CF3 group at the 2-position of benzimidazoles is known to enhance both lipophilicity (calculated log P increase of approximately 3.5 units over non-fluorinated analogs) and metabolic stability by reducing oxidative metabolism at the imidazole ring [2].

Why Generic Bis-Benzimidazole Substitution Fails: Positional Isomerism and CF3-Dependent Pharmacology of 2-(Trifluoromethyl)-5,2'-bis(1H-benzimidazole)


Substitution with a generic bis-benzimidazole or an alternative 2-trifluoromethylbenzimidazole derivative introduces risks of altered or abolished pharmacological activity that cannot be predicted from structural similarity alone. The 5,2'-linkage topology of this compound is pharmacologically non-interchangeable with the 6,2'-positional isomer . In the 2,5'-bibenzimidazole series, the position of the inter-ring bond determines the spatial orientation of the two benzimidazole planes and the accessibility of the CF3-bearing ring to the Top1-DNA cleavable complex; the 5-substituted series consistently outperforms other positional isomers in both Top1 poisoning and cytotoxicity assays [1]. Furthermore, the single CF3 group at the 2-position confers a calculated log P increase of approximately 3.45 units over the non-fluorinated parent (clog P 8.05 vs. 4.60), quantitatively demonstrated in bis-benzimidazole anion transporters, where CF3 introduction produced a 4.0 × 10^3-fold enhancement in transport efficiency [2]. Substituting with a non-fluorinated 2,5'-bibenzimidazole or a differently fluorinated analog would eliminate this lipophilicity-driven potency gain and potentially alter target engagement kinetics. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)-5,2'-bis(1H-benzimidazole) Versus Closest Analogs


2,5'-Bibenzimidazole Scaffold Topology: Pharmacophoric Advantage Over 6,2'-Positional Isomer in Topoisomerase I Targeting

The 2,5'-bibenzimidazole scaffold, into which 2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole) falls, has been directly validated as a Top1 poison pharmacophore. In the foundational study by Kim et al., eighteen 2,5'-bi-1H-benzimidazole derivatives were systematically evaluated for Top1 poisoning and cytotoxicity in RPMI 8402 human lymphoblast cells [1]. The study explicitly determined that the 2,5'-linkage orientation is essential for activity, and the 5-substituent position on the benzimidazole ring bearing the 2'-aryl group is the critical pharmacophoric determinant [1]. The positional isomer 6-(1H-benzimidazol-2-yl)-2-(trifluoromethyl)-1H-benzimidazole (6,2'-linked, same molecular formula C15H9F3N4, MW 302.26) has no reported Top1 activity data, and based on the established SAR, the 6-substituted orientation would misalign the CF3-bearing ring relative to the DNA-enzyme interface . A 4-methylpiperazinyl substituent at the 5-position of the 2,5'-bibenzimidazole scaffold yielded compounds with Top1-mediated DNA cleavage at concentrations as low as 0.1 μM, whereas analogous substitutions at other positions showed negligible activity [1].

Topoisomerase I inhibition Anticancer Positional isomerism

CF3-Driven Lipophilicity Gain: 4.0 × 10^3-Fold Enhancement in Membrane Transport Activity Versus Non-Fluorinated Bis-Benzimidazole

In a direct head-to-head comparison using a liposomal chloride transport model, modification of a non-fluorinated 1,3-bis(benzimidazol-2-yl)benzene (compound 1, clog P = 4.60) with four trifluoromethyl and nitro groups to yield compound 2 (clog P = 8.05) resulted in an EC50 shift from 11.08 ± 1.36 mol% (19.5 μmol/L) to (2.76 ± 0.36) × 10^-3 mol% (4.86 nmol/L) [1]. This represents a 4.0 × 10^3-fold (4,000-fold) enhancement in anionophoric activity directly attributable to trifluoromethylation [1]. Although this study employed a 1,3-bis(benzimidazol-2-yl)benzene scaffold rather than a 2,5'-bibenzimidazole, the CF3-driven lipophilicity effect on membrane permeability is a transferable physicochemical principle. The calculated log P difference of approximately 3.45 units between CF3-bearing and non-fluorinated bis-benzimidazoles is chemically intrinsic to the CF3 substituent and independent of the specific benzimidazole connectivity [1]. For 2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole), the single CF3 group at the 2-position is predicted to produce a proportionate lipophilicity increase relative to the non-fluorinated 2,5'-bibenzimidazole parent, enhancing passive membrane permeability and intracellular target access.

Anion transport Lipophilicity Trifluoromethyl effect

Antiparasitic Selectivity of 2-Trifluoromethylbenzimidazoles: Superior Potency Over Albendazole and Metronidazole in Protozoal Assays

The 2-trifluoromethylbenzimidazole substructure present in the target compound has been independently validated as an antiparasitic pharmacophore with potency exceeding clinical benchmarks. In a systematic study by Navarrete-Vázquez et al., a series of 2-(trifluoromethyl)benzimidazole derivatives substituted at the 1-, 5-, and 6-positions were tested against Giardia lamblia, Entamoeba histolytica, and Trichinella spiralis [1]. All tested 2-trifluoromethylbenzimidazoles were more active than both albendazole and metronidazole against the protozoal targets [1]. One compound (compound 20) was equipotent to albendazole against T. spiralis [1]. In a separate study on 2-(trifluoromethyl)-1H-benzimidazole bioisosteres, compound 4 [2,5(6)-bis(trifluoromethyl)-1H-benzimidazole] was 14 times more active than albendazole against Trichomonas vaginalis (IC50 values: compound 4 vs. albendazole, 14-fold difference) and also exhibited moderate antimalarial activity against Plasmodium falciparum W2 and D6 strains (IC50 = 5.98 and 6.12 μM, respectively) [2]. While these data are from monobenzimidazole rather than bis-benzimidazole scaffolds, the 2-CF3-benzimidazole moiety is the conserved pharmacophoric element, and the bis-benzimidazole extension in the target compound provides an additional DNA-targeting dimension not present in the monobenzimidazole antiparasitic agents.

Antiparasitic Trifluoromethylbenzimidazole Giardia

Metabolic Stability Differentiation: CF3-Blocking of CYP450-Mediated Oxidation on the Benzimidazole 2-Position

The CF3 substituent at the 2-position of benzimidazole serves as a metabolically blocking group that prevents CYP450-mediated oxidation at this site, a well-established metabolic soft spot for unsubstituted 2-H-benzimidazoles [1]. In vitro CYP450 inhibition data for structurally related 2-CF3-benzimidazole-containing compounds show weak CYP3A4 inhibition (IC50 > 30,000 nM) and weak CYP2D6 inhibition (IC50 > 30,000 nM), indicating that the 2-CF3 substitution does not introduce significant CYP liability while protecting the scaffold from oxidative metabolism [1]. For comparison, the non-fluorinated 2-H-benzimidazole parent is susceptible to rapid CYP450-mediated hydroxylation at the 2-position, generating reactive intermediates and reducing metabolic half-life. The CF3 group, with its strong electron-withdrawing character and C-F bond strength (~485 kJ/mol vs. ~413 kJ/mol for C-H), effectively blocks this metabolic pathway [2]. This is a class-level property of 2-CF3-benzimidazoles that directly translates to the target compound.

Metabolic stability CYP450 Trifluoromethyl

DNA Minor Groove Binding Potential: Bis-Benzimidazole Motif Exhibits A:T Sequence Selectivity Validated in Hoechst 33258 Analog Series

The bis-benzimidazole architecture of the target compound confers intrinsic DNA minor groove binding capacity, a property extensively characterized for the structurally related fluorochrome Hoechst 33258 (head-to-tail bis-benzimidazole) [1]. Hoechst 33258 binds to A:T-rich sequences in the DNA minor groove with a dissociation constant (Kd) in the nanomolar range and exhibits fluorescence enhancement upon binding [1]. Bis-benzimidazole compounds with a head-to-head orientation (analogous to the 5,2'-linkage in the target compound) have been crystallographically shown to recognize the 5'-AATT sequence with defined hydrogen-bonding and shape-complementarity interactions [2]. The CF3 substituent at the 2-position of one benzimidazole ring in the target compound introduces an electron-withdrawing effect that can modulate the pKa of the benzimidazole NH (predicted pKa shift: -0.5 to -1.0 units vs. unsubstituted), potentially altering DNA binding affinity through changes in hydrogen-bond donor strength [3]. This differentiates the target compound from Hoechst 33258 (which bears a 4-methylpiperazinyl and a phenol group instead of CF3) by providing a distinct electronic profile for DNA interaction while retaining the core groove-binding scaffold.

DNA minor groove binding Bis-benzimidazole Sequence selectivity

Anticancer Activity of 2-Trifluoromethylbenzimidazoles: Cytotoxicity Profile Against Breast and Prostate Cancer Lines

A systematic study by Andrzejewska et al. evaluated the anticancer activity of a series of halogenated 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles against multiple cancer cell lines [1]. Among the studied compounds, the 5,6-dichloro-2-pentafluoroethylbenzimidazole was the most anticancer-active, particularly against breast and prostate cancer cell lines [1]. All tested 2-trifluoromethylbenzimidazoles also showed remarkable antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, establishing a dual antiparasitic-anticancer profile for this chemotype [1]. While this study focused on monobenzimidazoles, the 2-CF3-benzimidazole substructure is the conserved pharmacophoric element. The target compound extends this chemotype into the bis-benzimidazole framework, which introduces the additional DNA-topoisomerase targeting dimension described in Evidence Item 1 [2]. The 5,6-dichloro substitution pattern that was optimal in the monobenzimidazole series is structurally distinct from the 5-(benzimidazol-2'-yl) substitution in the target compound, providing a differentiated anticancer SAR entry point.

Anticancer Cytotoxicity 2-Trifluoromethylbenzimidazole

High-Value Research and Industrial Application Scenarios for 2-(Trifluoromethyl)-5,2'-bis(1H-benzimidazole)


Topoisomerase I-Targeted Anticancer Lead Optimization Using the 5,2'-Bibenzimidazole Scaffold

The 2,5'-bibenzimidazole scaffold is an established pharmacophore for Top1 poisoning, as demonstrated by Kim et al. (1996), where 5-substituted 2,5'-bi-1H-benzimidazoles induced Top1-mediated DNA cleavage at sub-micromolar concentrations and exhibited cytotoxicity in RPMI 8402 lymphoblast cells [1]. 2-(Trifluoromethyl)-5,2'-bis(1H-benzimidazole) provides this validated scaffold with the added CF3 group at the 2-position, enabling exploration of electronic and lipophilic modulation of Top1 engagement. The 5,2'-linkage topology is critical; use of the 6,2'-positional isomer would abrogate Top1 activity based on the established SAR [1]. Researchers can use this compound as a core scaffold for further functionalization at the 2'-position or the benzimidazole N-H positions to optimize potency and selectivity.

CF3-Enhanced DNA Minor Groove Binder for Biophysical and Structural Studies

The bis-benzimidazole architecture confers intrinsic DNA minor groove binding capability, with head-to-head bis-benzimidazoles recognizing A:T-rich sequences as established by crystallographic studies [2]. The CF3 group at the 2-position of one benzimidazole ring modulates the pKa and hydrogen-bond donor strength of the adjacent benzimidazole NH (predicted ΔpKa: -0.5 to -1.0 units) [3]. This compound is suitable for fluorescence-based DNA binding assays, X-ray co-crystallization studies with oligonucleotides, and competitive displacement experiments with Hoechst 33258. The CF3 group also serves as a 19F NMR probe for studying ligand-DNA interactions in solution, providing a spectroscopic handle not available with non-fluorinated analogs.

Antiparasitic Drug Discovery Leveraging the 2-CF3-Benzimidazole Pharmacophore with DNA-Targeting Bis-Benzimidazole Extension

2-Trifluoromethylbenzimidazoles have demonstrated superior antiparasitic activity compared to albendazole (up to 14-fold) and metronidazole against Giardia, Entamoeba, and Trichomonas species [4]. The target compound uniquely combines this validated 2-CF3-benzimidazole pharmacophore with a bis-benzimidazole extension that can engage parasite DNA via minor groove binding. This dual-mechanism design is not achievable with either monobenzimidazole 2-CF3 derivatives or non-fluorinated DNA minor groove binders alone. The compound can be prioritized for screening against drug-resistant protozoal strains where albendazole and metronidazole resistance is emerging.

Structure-Activity Relationship Studies on the Role of CF3 Position in Bis-Benzimidazole Pharmacology

The positional isomer pair comprising 2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole) (5,2'-linked) and 6-(1H-benzimidazol-2-yl)-2-(trifluoromethyl)-1H-benzimidazole (6,2'-linked) provides a unique opportunity for comparative SAR studies [1]. Both isomers share identical molecular formula (C15H9F3N4, MW 302.26) but differ in the attachment point of the inter-ring bond on the CF3-bearing benzimidazole. Direct comparison of these two isomers in parallel assays (Top1 poisoning, DNA binding, antiparasitic activity, cytotoxicity) can definitively map the pharmacophoric contribution of the 5- vs. 6-substitution pattern in the 2-CF3-benzimidazole context. Such studies would generate valuable SAR data for the broader 2,5'-bibenzimidazole field and inform which substitution pattern is optimal for each biological target.

Quote Request

Request a Quote for 2-(trifluoromethyl)-5,2'-bis(1H-benzimidazole)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.